N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1234806-67-7
VCID: VC11964158
InChI: InChI=1S/C14H22N2O4S/c1-10-8-13(11(2)20-10)14(17)15-9-12-4-6-16(7-5-12)21(3,18)19/h8,12H,4-7,9H2,1-3H3,(H,15,17)
SMILES: CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Molecular Formula: C14H22N2O4S
Molecular Weight: 314.40 g/mol

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide

CAS No.: 1234806-67-7

Cat. No.: VC11964158

Molecular Formula: C14H22N2O4S

Molecular Weight: 314.40 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide - 1234806-67-7

Specification

CAS No. 1234806-67-7
Molecular Formula C14H22N2O4S
Molecular Weight 314.40 g/mol
IUPAC Name 2,5-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]furan-3-carboxamide
Standard InChI InChI=1S/C14H22N2O4S/c1-10-8-13(11(2)20-10)14(17)15-9-12-4-6-16(7-5-12)21(3,18)19/h8,12H,4-7,9H2,1-3H3,(H,15,17)
Standard InChI Key CXHBLXPJUHEUSZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Canonical SMILES CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of three primary components:

  • A 2,5-dimethylfuran-3-carboxamide core, which provides aromaticity and hydrogen-bonding capabilities through the carboxamide group.

  • A piperidine ring substituted at the 1-position with a methanesulfonyl group (-SO₂CH₃), enhancing solubility and metabolic stability.

  • A methylenic linker bridging the piperidine and furan moieties, allowing conformational flexibility.

The SMILES representation (CN1CCN(CC1)S(=O)(=O)C)CNC(=O)C2=C(OC(C)=C2C)C) illustrates these connectivity patterns.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₂₂N₂O₄S
Molecular Weight314.40 g/mol
CAS Number1234806-67-7
Topological Polar Surface95.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Spectral Characteristics

While experimental spectroscopic data (NMR, IR, MS) for this specific compound remains unpublished, analogous structures exhibit:

  • ¹H NMR: Signals at δ 1.4–2.1 ppm (piperidine CH₂), δ 2.3–3.1 ppm (N-methyl groups), and δ 6.1–6.3 ppm (furan protons).

  • MS: Characteristic fragmentation patterns including loss of SO₂ (64 Da) from the methanesulfonyl group.

Synthetic Approaches

Retrosynthetic Analysis

The compound can be synthesized through a three-step sequence:

  • Piperidine Functionalization: Methanesulfonylation of 4-(aminomethyl)piperidine using methanesulfonyl chloride in dichloromethane.

  • Furan Carboxylic Acid Activation: Conversion of 2,5-dimethylfuran-3-carboxylic acid to its acid chloride with thionyl chloride.

  • Amide Coupling: Reaction of the activated furan derivative with the methanesulfonyl-piperidine intermediate using Hünig's base.

Yield Optimization

Preliminary yield estimates based on similar reactions suggest:

  • 85–92% for methanesulfonylation (Step 1)

  • 78–85% for acid chloride formation (Step 2)

  • 65–72% for amide coupling (Step 3)

Critical parameters include temperature control (<0°C during sulfonylation) and strict anhydrous conditions for coupling reactions.

Compound ClassIC₅₀ RangeBiological Target
Piperidine sulfonamides0.8–12 μMσ₁ Receptors
Furan carboxamides15–45 μMCOX-2 Inhibition
N-Methylpiperazines3–8 nMDopamine D₃ Receptors

These data suggest potential applications in pain management, CNS disorders, and inflammation .

Research Limitations and Gaps

Experimental Data Deficiency

As of 2025, no peer-reviewed studies directly investigate:

  • In vitro toxicity profiles (e.g., HepG2 cytotoxicity)

  • Pharmacokinetic parameters (oral bioavailability, half-life)

  • Target engagement validation (radioligand binding assays)

Structural Optimization Opportunities

Key modification sites for SAR studies include:

  • Furan Substituents: Varying methyl groups at positions 2/5

  • Sulfonyl Group: Replacement with carbonyl or phosphoryl groups

  • Linker Length: Ethylene vs. propylene spacers

Future Research Directions

Priority Investigations

  • ADMET Profiling: Computational prediction of absorption/distribution using QikProp.

  • Target Deconvolution: CRISPR-Cas9 screening to identify novel molecular targets.

  • Stereochemical Impact: Synthesis and testing of enantiomers using chiral HPLC separation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator